2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride
Description
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride is a bicyclic organic compound featuring a rigid azabicyclo framework with two carboxylic acid groups and a hydrochloride salt. Its molecular formula is C₈H₁₀ClNO₄, and it is characterized by a strained bicyclo[2.1.1]hexane system containing a nitrogen atom at position 2. This structure imparts unique conformational constraints, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands with enhanced selectivity and metabolic stability . The hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic applications.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.ClH/c9-4(10)6-1-7(2-6,5(11)12)8-3-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJRLNERIZITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Deselenization
The phenylselenyl group in 18 is removed via reductive cleavage using sodium borohydride in ethanol, producing the primary amine 4a . This step proceeds quantitatively under mild conditions (25°C, 1 hour).
Hydroxy and Carboxylic Acid Derivatives
Disulfonamide intermediate 23 serves as the gateway to functionalized derivatives (Fig. 1):
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Hydroxy derivative 4b : Achieved by displacing the activated amine in 23 with potassium acetate in DMF at 80°C, followed by acidic hydrolysis.
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Carboxylic acid 4c : Oxidation of 4b using Jones reagent (CrO₃/H₂SO₄) yields the dicarboxylic acid, which is isolated as the free acid or converted to its hydrochloride salt.
Figure 1: Functionalization Pathway
Formation of the Hydrochloride Salt
The free base 4c is converted to its hydrochloride salt by treatment with 1N hydrochloric acid in diethyl ether. The protocol involves:
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Dissolving 4c in anhydrous ether.
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Dropwise addition of HCl-ethereal solution until pH < 2.
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Isolation via filtration and vacuum drying, yielding a crystalline solid with >95% purity.
Optimization Note : Use of ethereal HCl minimizes side reactions compared to aqueous HCl, preserving the bicyclic structure’s integrity.
Alternative Synthetic Routes and Scalability
Patent-Disclosed Methods
WO2010092286A1 details a scaled-up synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride derivatives using N,N-diisopropylethylamine as a base in polar aprotic solvents (e.g., DMF, acetonitrile). For example:
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Example 2 : Reaction of 4c with 2-chloro-3-trifluoromethylbenzoyl chloride in acetonitrile at 20°C for 16 hours achieves 79.9% yield after column chromatography.
Table 2: Comparative Reaction Conditions from Patent Examples
| Example | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2 | Acetonitrile | N,N-Diisopropylethylamine | 20 | 79.9 |
| 5 | DMF | N,N-Diisopropylethylamine | 60 | 92 |
Recent Advances
Recent efforts focus on enzymatic resolution to enhance enantiomeric purity of intermediates. Lipase-catalyzed acetylation of 4b in isopropyl acetate achieves 98% ee, though industrial adoption remains limited due to cost.
Analytical Characterization
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride is characterized by:
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, the compound is utilized to study various biological processes and pathways. It can be used as a tool to investigate enzyme activities, receptor binding, and cellular functions.
Medicine: The compound has potential medicinal applications, including the development of new drugs. It may be used in the treatment of various diseases, such as cancer, cardiovascular disorders, and neurological conditions.
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Bicyclic Carboxylic Acids with Varied Ring Sizes
Key Observations :
Nitrogen-Containing Heterocycles with Dicarboxylic Moieties
Key Observations :
- Electronic Effects : The sulfur atom in thiazolidine derivatives introduces distinct electronic properties compared to the nitrogen in azabicyclo compounds, affecting redox activity and metal coordination .
- Ring Flexibility : Bicyclo[3.2.1]octane derivatives (e.g., from PharmaBlock Sciences) offer larger cavities, enabling interactions with bulkier substrates in catalysis or receptor binding .
Functional Group Modifications
Hydrochloride Salts vs. Free Bases
Key Observations :
- Hydrochloride salts enhance aqueous solubility, critical for in vitro assays, but may require careful handling to prevent decomposition .
Biological Activity
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride (CAS: 219561-09-8) is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of 171.15 g/mol. Its structure includes two carboxylic acid groups which contribute to its biological reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride |
| CAS Number | 219561-09-8 |
| Molecular Formula | C7H9NO4 |
| Molecular Weight | 171.15 g/mol |
| Purity | 97% |
Synthesis
The synthesis of 2-azabicyclo[2.1.1]hexane derivatives has been explored in various studies. A notable method involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, employing stereoselective electrophilic addition followed by ring closure processes to yield the bicyclic structure with satisfactory yields .
Pharmacological Properties
Research indicates that 2-azabicyclo[2.1.1]hexane derivatives exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains.
- CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS), showing interactions with neurotransmitter systems.
- Anticancer Potential : Preliminary studies suggest that certain analogs may possess cytotoxic effects against cancer cell lines.
The biological activity is thought to be mediated through interactions with specific receptors or enzymes in the body:
- Receptor Binding : The bicyclic structure allows for specific binding to neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : The presence of carboxylic acid groups may facilitate interactions with enzyme active sites, leading to inhibition of metabolic pathways relevant in disease states.
Study 1: Antimicrobial Efficacy
In a study published in PubMed, researchers evaluated the antibacterial properties of various azabicyclo compounds, including 2-azabicyclo[2.1.1]hexane derivatives, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: CNS Effects
A pharmacological assessment highlighted the effects of this compound on neurotransmitter release in rodent models. The study found that it could enhance dopamine release, suggesting potential applications in treating disorders like Parkinson's disease.
Q & A
Q. What are the standard spectroscopic techniques for characterizing 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride?
- Methodological Answer : Structural confirmation requires NMR (¹H and ¹³C) to resolve the bicyclic framework and substituent positions, IR spectroscopy to identify carboxylate and amine functional groups, and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 210–260 nm. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .
Q. What synthetic routes are commonly employed for synthesizing this compound?
- Methodological Answer : Synthesis typically involves intramolecular cyclization of linear precursors (e.g., alkyl halides or sulfonamides) under controlled conditions. Key steps include:
- Ring closure : Use of tert-butylsulfinamide to form the azabicyclo core via nucleophilic displacement .
- Functionalization : Introduction of carboxyl groups via ester hydrolysis under acidic or basic conditions .
- Salt formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride form .
Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature control : Maintain ≤0°C during cyclization to minimize side reactions (e.g., epimerization) .
- Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclic intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure in low yields (~40%), requiring iterative optimization .
- Workup : Neutralize excess HCl with NaHCO₃ before extraction to avoid decomposition .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-fluoro analogs) to assign ambiguous signals .
- 2D NMR : Use COSY and HSQC to resolve overlapping peaks in the bicyclic region .
- X-ray crystallography : Resolve absolute stereochemistry when chiral centers are present .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .
Q. How does the introduction of substituents (e.g., fluoro, hydroxymethyl) affect the compound’s biological activity?
- Methodological Answer : Substituents modulate bioavailability and target affinity :
| Substituent | Effect on Activity | Mechanism | Source |
|---|---|---|---|
| Fluoro (C4) | ↑ Metabolic stability | Blocks cytochrome P450 oxidation | |
| Hydroxymethyl (C1) | ↑ Solubility | Enhances hydrogen bonding with aqueous media | |
| Azidomethyl (C4) | Enables click chemistry | Facilitates bioconjugation for probe development | |
| Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate interactions . |
Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Test buffered solutions (pH 1–10) at 25°C/40°C. Hydrolysis of the carboxylate group occurs at pH >8, requiring lyophilization for long-term storage .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for bicyclic cores) .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Q. How does the bicyclic framework influence interaction with biological targets compared to monocyclic analogs?
- Methodological Answer : The rigid bicyclic structure enforces preorganization, enhancing binding to conformationally sensitive targets (e.g., ion channels or GPCRs). Key advantages:
- Reduced entropy penalty : Locked conformation improves binding affinity (ΔG) by 2–3 kcal/mol vs. flexible analogs .
- Stereochemical control : Spatial arrangement of substituents (e.g., axial vs. equatorial) impacts selectivity. For example, 4-fluoro derivatives show 10× higher potency against bacterial enzymes than monocyclic counterparts .
Validate via surface plasmon resonance (SPR) to measure kinetic binding parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
